1-(3-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
- Introduction of the 3-chlorophenyl and 4-methoxyphenyl groups via substitution reactions.
- Methylation of specific positions on the chromeno[2,3-c]pyrrole ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts to speed up reactions.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scaling up the reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction may produce alcohols or amines.
- Substitution reactions can introduce new functional groups such as halides or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these effects to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound can serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. For example:
- In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response.
- In chemical reactions, its reactivity is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-2-[2-(4-HYDROXYPHENYL)ETHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3-BROMOPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 1-(3-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H24ClNO4 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24ClNO4/c1-16-13-22-23(14-17(16)2)34-27-24(26(22)31)25(19-5-4-6-20(29)15-19)30(28(27)32)12-11-18-7-9-21(33-3)10-8-18/h4-10,13-15,25H,11-12H2,1-3H3 |
InChI Key |
NVFNEOPVROYIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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